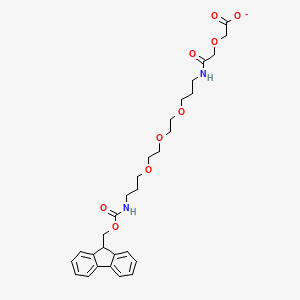
2,4-Difluoro-3-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-3-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative, characterized by the presence of two fluorine atoms and one iodine atom attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodo-1,1’-biphenyl typically involves the iodination of 2,4-difluorobiphenyl. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of 2,4-Difluoro-3-iodo-1,1’-biphenyl may involve large-scale electrophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-3-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be further utilized in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
2,4-Difluoro-3-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms in the biphenyl structure can influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 3-Iodo-1,1’-biphenyl
- 2,4-Difluoro-4-hydroxy-1,1’-biphenyl
Uniqueness
2,4-Difluoro-3-iodo-1,1’-biphenyl is unique due to the specific arrangement of fluorine and iodine atoms on the biphenyl structure. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H7F2I |
|---|---|
Peso molecular |
316.08 g/mol |
Nombre IUPAC |
1,3-difluoro-2-iodo-4-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
KWKCSGUXYMCQAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14780926.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)




![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)

![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
